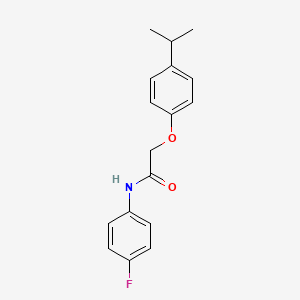

N-(4-fluorophenyl)-2-(4-isopropylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

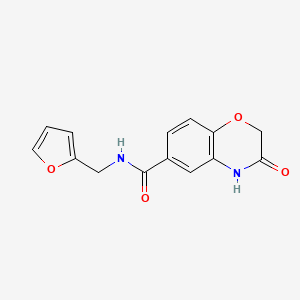

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The crude product is then recrystallized and elucidated by elemental analyses and spectroscopic techniques (HNMR, LC-MS) (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of a related compound shows it crystallizes in the orthorhombic crystal system with a specific space group. Its structure is characterized by intermolecular H-bonds and intramolecular interactions, indicating a complex molecular geometry (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-(4-fluorophenyl)-2-(4-isopropylphenoxy)acetamide derivatives demonstrate a range of activities, including anticancer and antihypertensive effects. These activities are attributed to the compound's ability to interact with biological receptors and enzymes, highlighting its chemical reactivity and potential pharmacological properties (Watanuki et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis reveals details about the compound's stability and interactions with other molecules (Qian et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with different chemicals, stability under various conditions, and interaction with metals or organic materials, are essential for understanding the compound's behavior in chemical reactions and potential applications. Studies focusing on derivatives of N-(4-fluorophenyl)-2-(4-isopropylphenoxy)acetamide provide insights into its chemical versatility and potential for further functionalization (Parikh & Joshi, 2014).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of derivatives related to N-(4-fluorophenyl)-2-(4-isopropylphenoxy)acetamide has been investigated for potential anticancer applications. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, confirming its structure through spectroscopic techniques and elucidating its anticancer activity through molecular docking studies targeting the VEGFr receptor (Sharma et al., 2018). This process underscores the compound's potential in medicinal chemistry, particularly in designing novel anticancer agents.

Potential Pesticidal Applications

Research by Olszewska et al. (2008, 2011) has characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, for their potential as pesticides. These studies provide powder diffraction data, contributing to our understanding of these compounds' solid-state properties and suggesting their applicability in developing new agrochemicals (Olszewska et al., 2008); (Olszewska et al., 2011).

Radioligand and Imaging Applications

Dollé et al. (2008) discussed the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, starting from a related acetamide structure. This research demonstrates the compound's utility in developing diagnostic tools for neurological diseases, showcasing its versatility beyond traditional therapeutic applications (Dollé et al., 2008).

Environmental Impact and Biodegradation Studies

Studies on acetaminophen, a compound structurally similar to N-(4-fluorophenyl)-2-(4-isopropylphenoxy)acetamide, have highlighted its environmental presence and potential effects on non-target organisms. Research into the biodegradation pathways and environmental impacts of such compounds is crucial for assessing their ecological safety and developing strategies to mitigate any adverse effects (Parolini et al., 2010).

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c1-12(2)13-3-9-16(10-4-13)21-11-17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHXICYRDWQUCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5531062.png)

![9-(4-fluoro-2-methylbenzyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531080.png)

![2-[(3,4-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5531098.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-morpholinecarboxamide](/img/structure/B5531118.png)

![N'-(4-pyridinylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531127.png)

![1-{[4-(2-furoyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5531134.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5531138.png)